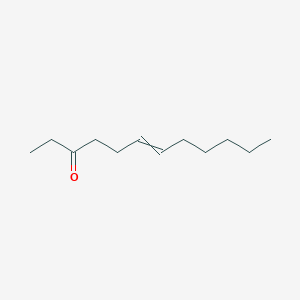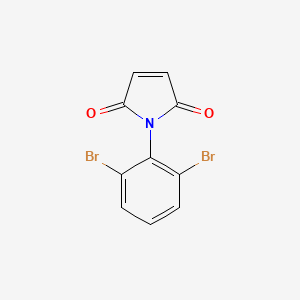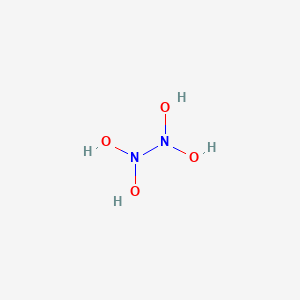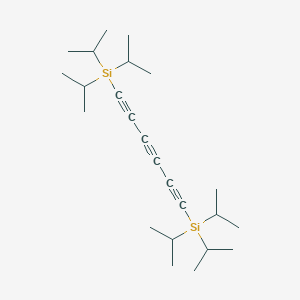
2,2'-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) is a complex organic compound known for its unique structure and properties. This compound features a central phenylene core substituted with hydroxy and methyl groups, flanked by two pyridinium moieties. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) typically involves the reaction of 2-hydroxy-5-methyl-1,3-phenylenediamine with 1-methylpyridinium salts under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridinium moieties can be reduced to pyridine derivatives.
Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the pyridinium moieties can produce pyridine derivatives .
Applications De Recherche Scientifique
2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) exerts its effects involves its interaction with specific molecular targets. The hydroxy and pyridinium groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound can also act as a chelating agent, binding to metal ions and altering their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-[ (2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
What sets 2,2’-(2-Hydroxy-5-methyl-1,3-phenylene)bis(1-methylpyridin-1-ium) apart from similar compounds is its unique combination of hydroxy, methyl, and pyridinium groups. This specific arrangement allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
108648-03-9 |
|---|---|
Formule moléculaire |
C19H20N2O+2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-methyl-2,6-bis(1-methylpyridin-1-ium-2-yl)phenol |
InChI |
InChI=1S/C19H19N2O/c1-14-12-15(17-8-4-6-10-20(17)2)19(22)16(13-14)18-9-5-7-11-21(18)3/h4-13H,1-3H3/q+1/p+1 |
Clé InChI |
PLPYMLOSSIGSEV-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC(=C(C(=C1)C2=CC=CC=[N+]2C)O)C3=CC=CC=[N+]3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)



![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)




![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
